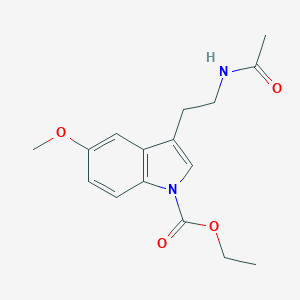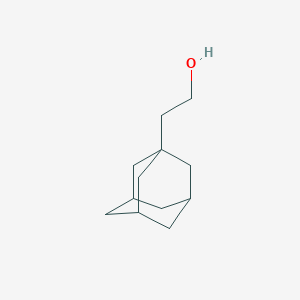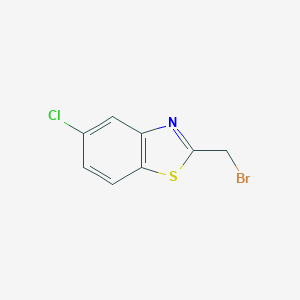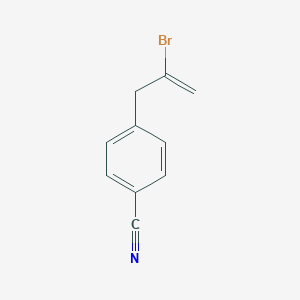
2-Bromo-3-(4-cyanophenyl)-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(4-cyanophenyl)-1-propene is an organic compound, also known as 2-bromo-3-(4-cyano-phenyl)-1-propene or 2-bromo-3-(4-cyanophenyl)-1-propene, with the chemical formula C9H7Br. It is a colorless, flammable liquid with a strong odor. It is used as a reagent in a variety of laboratory experiments, including the synthesis of other organic compounds, as a catalyst in organic reactions, and as a precursor in the production of pharmaceuticals and other products.
Applications De Recherche Scientifique
Organic Synthesis
2-Bromo-3-(4-cyanophenyl)-1-propene is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including Suzuki cross-coupling , which is pivotal for creating carbon-carbon bonds essential in synthesizing complex organic molecules . This compound’s ability to participate in palladium-catalyzed coupling reactions makes it a versatile building block for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry
In medicinal chemistry, this compound’s bromine and cyano groups make it a prime candidate for further functionalization. It can be used to synthesize 3-acylindolizines and other heterocyclic compounds that are often explored for their therapeutic potential . These structures are commonly found in molecules with anti-inflammatory, analgesic, and antipyretic properties.
Material Science
The cyano group in 2-Bromo-3-(4-cyanophenyl)-1-propene can enhance the electron-accepting ability of materials, making it useful in the development of non-linear optical (NLO) materials . These materials are crucial for applications like optical switching and modulation, which are integral to telecommunications and information processing technologies.
Pharmaceutical Industry
The pharmaceutical industry can utilize 2-Bromo-3-(4-cyanophenyl)-1-propene for the synthesis of active pharmaceutical ingredients (APIs) . Its reactive sites are amenable to modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
Target of Action
Similar compounds such as 2-bromo-4-cyanoacetophenone have been used in the synthesis of various bioactive compounds . The role of these targets can vary depending on the specific biochemical pathways they are involved in.
Mode of Action
It’s worth noting that similar compounds have been used in suzuki cross-coupling reactions . In these reactions, the compound interacts with its targets, leading to the formation of new bonds and the creation of new compounds.
Biochemical Pathways
It’s known that similar compounds can be involved in various chemical reactions, such as the suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bonding formation, which can lead to the synthesis of various organic compounds.
Result of Action
The compound’s involvement in reactions such as the suzuki cross-coupling could result in the synthesis of various bioactive compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-(4-cyanophenyl)-1-propene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or catalysts. For example, the Suzuki cross-coupling reaction typically requires the presence of a palladium catalyst .
Propriétés
IUPAC Name |
4-(2-bromoprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXFRHNXADQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435683 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-cyanophenyl)-1-propene | |
CAS RN |
148252-40-8 |
Source


|
| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
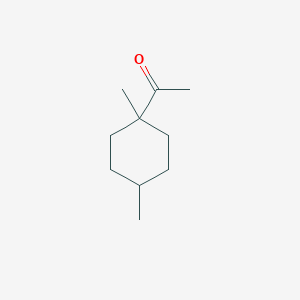

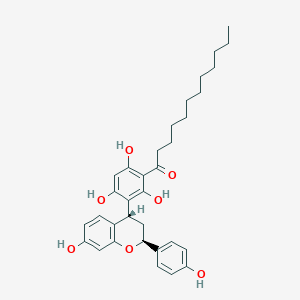
![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
